3-Boronothiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

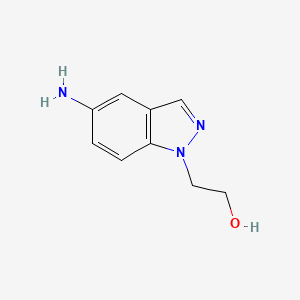

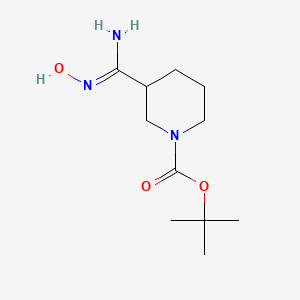

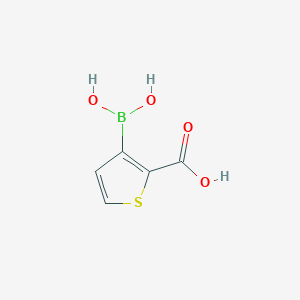

3-Boronothiophene-2-carboxylic acid is a chemical compound with the CAS Number: 5503-74-2 . Its molecular weight is 171.97 . The IUPAC name for this compound is 3-(dihydroxyboryl)-2-thiophenecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5BO4S/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2,9-10H,(H,7,8) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

The compound has a molecular weight of 171.97 .Applications De Recherche Scientifique

Decarboxylative Borylation

Decarboxylative borylation, a process where carboxylic acids are replaced with boronic acids and esters, is pivotal in drug discovery. It enables the modification of complex molecules and has led to the development of potent in vitro inhibitors for inflammatory lung diseases (Li et al., 2017).

Fluorescent Chemosensors

Boronic acid-based sensors, including those derived from 3-boronothiophene-2-carboxylic acid, are crucial in detecting carbohydrates and bioactive substances. These sensors play a significant role in disease diagnosis and treatment (Huang et al., 2012).

Asymmetric Hetero-Michael Addition

This compound contributes to the understanding of asymmetric reactions using carboxylic acids as electrophiles. It's instrumental in synthesizing pharmaceutically important molecules, such as sitagliptin and α-tocopherol (Hayama et al., 2018).

Catalysis in Cycloadditions

Boronic acid catalysis facilitates cycloadditions to unsaturated carboxylic acids, leading to the production of small heterocyclic products with pharmaceutical relevance (Zheng et al., 2010).

Synthesis of α-Sulfanyl-Substituted Indole-3-acetic Acids

In the synthesis of α-sulfanyl-substituted indole-3-acetic acids, boronic acid catalysis is key, demonstrating its utility in complex chemical reactions (Das et al., 2017).

Electrochemical Borylation

Electrochemical methods to convert carboxylic acids into boronic acids demonstrate an economical and scalable approach for complex molecule synthesis (Barton et al., 2021).

Synthesis of Aryl Ketones

Aryl ketones can be synthesized from carboxylic acids and arylboronic acids, showcasing the diverse applications of boronic acid derivatives in organic synthesis (Zheng et al., 2022).

Catalytic Chemical Amide Synthesis

Boronic acids, such as this compound, facilitate the direct synthesis of amides from carboxylic acids and amines, offering a step toward efficient peptide synthesis (Mohy El Dine et al., 2015).

Synthesis and Crystal Structure Analysis

The study of derivatives like amino-3-fluorophenyl boronic acid, which are synthesized from compounds like this compound, contributes to the development of glucose sensing materials (Das et al., 2003).

Electrosynthesis of Polythiophene Derivative

Electrosynthesis in boron trifluoride diethyl etherate demonstrates the potential of this compound derivatives in creating blue-light-emitting materials (He et al., 2012).

Dearomative Dicarboxylation of Heterocycles

The dicarboxylation of heteroaromatics using CO2, in which this compound derivatives may play a role, is a powerful method for producing biologically active molecules (You et al., 2022).

Photoinduced Decarboxylative Borylation

Visible light can induce replacement of carboxylic acid groups with boronate esters, making the introduction of boronic esters into a variety of compounds more accessible (Fawcett et al., 2017).

Safety and Hazards

Mécanisme D'action

Biochemical Pathways

Boron-containing compounds are known to interact with various biochemical pathways, influencing processes such as signal transduction, enzyme catalysis, and cell membrane function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

3-boronothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO4S/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2,9-10H,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNCKPIBBSWSBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(SC=C1)C(=O)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662925 |

Source

|

| Record name | 3-Boronothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5503-74-2 |

Source

|

| Record name | 3-Borono-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5503-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Boronothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B1371566.png)